Cas no 783305-71-5 ((1-ethylcyclopentyl)methanol)

(1-ethylcyclopentyl)methanol structure
(1-ethylcyclopentyl)methanol structure
商品名:(1-ethylcyclopentyl)methanol
CAS番号:783305-71-5
MF:C8H16O
メガワット:128.212
CID:4186901
PubChem ID:21360968

(1-ethylcyclopentyl)methanol 化学的及び物理的性質

名前と識別子

    • Cyclopentanemethanol, 1-ethyl-
    • (1-ethylcyclopentyl)methanol
    • 783305-71-5
    • AKOS014316473
    • SCHEMBL18262
    • EN300-1241082
    • インチ: InChI=1S/C8H16O/c1-2-8(7-9)5-3-4-6-8/h9H,2-7H2,1H3
    • InChIKey: GLJSDRXLFVQXQU-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 128.120115130g/mol
  • どういたいしつりょう: 128.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 82.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 20.2Ų

(1-ethylcyclopentyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1241082-5000mg
(1-ethylcyclopentyl)methanol
783305-71-5 95.0%
5000mg
$2525.0 2023-10-02
1PlusChem
1P028FFG-50mg
(1-ethylcyclopentyl)methanol
783305-71-5 95%
50mg
$303.00 2024-04-21
1PlusChem
1P028FFG-5g
(1-ethylcyclopentyl)methanol
783305-71-5 95%
5g
$3183.00 2024-04-21
Aaron
AR028FNS-50mg
(1-ethylcyclopentyl)methanol
783305-71-5 95%
50mg
$303.00 2025-02-16
Aaron
AR028FNS-10g
(1-ethylcyclopentyl)methanol
783305-71-5 95%
10g
$5176.00 2023-12-15
Enamine
EN300-1241082-50mg
(1-ethylcyclopentyl)methanol
783305-71-5 95.0%
50mg
$202.0 2023-10-02
Aaron
AR028FNS-1g
(1-ethylcyclopentyl)methanol
783305-71-5 95%
1g
$1223.00 2025-02-16
Aaron
AR028FNS-2.5g
(1-ethylcyclopentyl)methanol
783305-71-5 95%
2.5g
$2373.00 2025-02-16
Enamine
EN300-1241082-10000mg
(1-ethylcyclopentyl)methanol
783305-71-5 95.0%
10000mg
$3746.0 2023-10-02
Aaron
AR028FNS-250mg
(1-ethylcyclopentyl)methanol
783305-71-5 95%
250mg
$618.00 2025-02-16

(1-ethylcyclopentyl)methanol 関連文献

(1-ethylcyclopentyl)methanolに関する追加情報

Chemical Profile of (1-Ethylcyclopentyl)methanol (CAS No. 783305-71-5)

Introducing (1-ethylcyclopentyl)methanol, a compound with the CAS number 783305-71-5, which has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its cyclopentyl and ethyl substituents, exhibits unique chemical properties that make it a valuable intermediate in the development of various chemical entities. Its molecular structure, featuring a cyclopentane ring substituted with an ethyl group and a hydroxymethyl moiety, provides a versatile platform for further functionalization and derivatization.

The synthesis of (1-ethylcyclopentyl)methanol involves intricate organic transformations that highlight its synthetic utility. One of the most notable approaches involves the reduction of corresponding ketones or aldehydes derived from this scaffold. This method leverages catalytic hydrogenation or metal-mediated reductions, showcasing the compound's adaptability in synthetic pathways. The presence of the hydroxymethyl group (-CH₂OH) makes it a potential precursor for more complex molecules, including those with pharmacological relevance.

In recent years, research has focused on exploring the pharmacological potential of derivatives of (1-ethylcyclopentyl)methanol. The cyclopentyl ring, known for its stability and ability to mimic natural steroidal structures, has been extensively studied in drug design. Researchers have been particularly interested in its role as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ethyl substituent adds an additional layer of complexity, influencing both the physical properties and biological activity of the compound.

One of the most exciting developments in this field is the application of computational chemistry to predict and optimize the properties of compounds derived from (1-ethylcyclopentyl)methanol. Advanced molecular modeling techniques have enabled scientists to design novel derivatives with enhanced efficacy and reduced side effects. These computational methods are particularly valuable in drug discovery pipelines, where rapid screening and optimization are crucial. The integration of machine learning algorithms has further accelerated this process, allowing for more accurate predictions of biological activity.

The role of (1-ethylcyclopentyl)methanol in medicinal chemistry extends beyond its use as an intermediate. Recent studies have demonstrated its potential as a scaffold for developing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The cyclopentyl moiety's ability to interact with biological targets in a manner similar to natural products makes it an attractive candidate for drug design. Additionally, the hydroxymethyl group provides a site for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.

Environmental considerations also play a significant role in the research and application of (1-ethylcyclopentyl)methanol. Sustainable synthetic routes are being developed to minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize processes, ensuring that the production of this compound is both efficient and eco-friendly. For instance, catalytic systems that use renewable resources or biodegradable solvents are being explored to enhance sustainability.

The future prospects for (1-ethylcyclopentyl)methanol are promising, with ongoing research aimed at uncovering new applications and improving existing synthetic methods. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications. As our understanding of molecular interactions grows, so does our ability to design compounds with tailored properties. This compound exemplifies how fundamental chemical research can lead to innovative solutions in medicine and beyond.

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